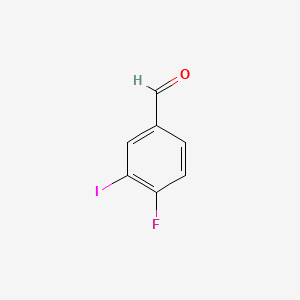

4-Fluoro-3-iodobenzaldehyde

描述

Significance as a Key Intermediate in Organic Synthesis

The strategic placement of three distinct functional groups on the aromatic ring makes 4-Fluoro-3-iodobenzaldehyde a highly valuable precursor in multi-step synthetic pathways. The aldehyde group is a versatile handle for a wide array of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions such as aldol (B89426) and Wittig reactions. The carbon-iodine bond is particularly significant as it provides a reactive site for transition-metal-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Stille reactions, which are fundamental for constructing complex molecular frameworks. scielo.br

A prominent example of its application is in the synthesis of potent pharmaceutical agents. The compound is a crucial intermediate in the manufacture of a specific dihydropyridine (B1217469) potassium channel opener, highlighting its role in creating compounds with significant biological activity. google.comnih.gov The fluorine atom, a common feature in modern pharmaceuticals, can enhance metabolic stability, binding affinity, and lipophilicity of the final target molecule. researchgate.netgoogle.com The interplay of these functional groups allows chemists to introduce specific moieties sequentially and with high regioselectivity, making this compound an indispensable tool in the synthesis of targeted therapeutic agents and functional materials. smolecule.com

Historical Overview of its Emergence in Chemical Literature

A significant advancement in the synthesis of this compound was the development of more direct and efficient methods. A key innovation outlined in patent literature describes an improved one-step process for the synthesis of this compound. google.com This modern approach involves the direct iodination of the readily available starting material, 4-fluorobenzaldehyde (B137897), using N-iodosuccinimide (NIS) in an acidic medium. google.com This streamlined process is more atom-economical and efficient, avoiding the multiple steps and protecting group manipulations of older methods. Another described synthesis involves the bromination of 4-fluoro-3-iodotoluene (B1295844) followed by reaction with sodium hydrogencarbonate to yield the final product. chemicalbook.com The evolution from complex, multi-step syntheses to more elegant, direct approaches is characteristic of the progress in modern organic chemistry, driven by the need for more sustainable and cost-effective chemical manufacturing.

Structural Considerations and Reactivity Profile for Research Applications

The chemical behavior of this compound is dictated by the electronic properties and steric interactions of its three functional groups. The aldehyde group is an electron-withdrawing group, deactivating the aromatic ring towards electrophilic aromatic substitution but activating it for nucleophilic aromatic substitution. It readily participates in nucleophilic addition reactions and can be oxidized to a carboxylic acid or reduced to a primary alcohol.

The fluorine and iodine atoms further modulate the reactivity of the benzene (B151609) ring. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. The iodine atom, being large and polarizable, provides a highly reactive site for metal-catalyzed cross-coupling reactions. scielo.br This reactivity is central to its utility, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at a specific position on the ring. scielo.brsmolecule.com The presence of the ortho-iodo and meta-fluoro substituents to the aldehyde creates a unique electronic environment that influences the reactivity of each site. For instance, the aldehyde can direct metallation to the ortho position, though this is sterically hindered by the large iodine atom. The compound's utility in creating biaryl structures and other complex architectures through reactions like the Suzuki-Miyaura coupling is a cornerstone of its application in research. thieme-connect.de

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₇H₄FIO |

| Molar Mass | 250.01 g/mol |

| CAS Number | 227609-88-3 |

| Appearance | White/off-white or light yellow solid |

| Melting Point | 67 °C |

| InChI Key | DGUYWJGDFCRUHC-UHFFFAOYSA-N |

Data sourced from multiple chemical suppliers and databases. nih.govsigmaaldrich.comchembk.comcymitquimica.com

Spectroscopic Data

| Type | Data |

| ¹H NMR | Spectra available through chemical suppliers and databases. bldpharm.com |

| LC-MS | Data available through chemical suppliers. bldpharm.com |

| IR Spectroscopy | Data available through research publications. rsc.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-fluoro-3-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUYWJGDFCRUHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437902 | |

| Record name | 4-Fluoro-3-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227609-88-3 | |

| Record name | 4-Fluoro-3-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-3-iodobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluoro 3 Iodobenzaldehyde

Multi-Step Synthesis Pathways

Five-Step Synthesis from 4-Fluorobenzoic Acid

A comprehensive five-step synthetic route has been devised to produce 4-Fluoro-3-iodobenzaldehyde, commencing with the readily available starting material, 4-fluorobenzoic acid. This pathway involves a sequence of nitration, reduction of the nitro group, reduction of the carboxylic acid, iodination, and final oxidation to yield the target aldehyde.

The initial step in this synthetic sequence is the nitration of 4-fluorobenzoic acid to yield 4-fluoro-3-nitrobenzoic acid. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene (B151609) ring. A common method involves treating 4-fluorobenzoic acid with a nitrating agent, such as a mixture of nitric acid and sulfuric acid.

In a typical laboratory procedure, 4-fluorobenzoic acid is dissolved in concentrated sulfuric acid and cooled. Nitric acid is then added dropwise while maintaining a low temperature to control the exothermic reaction. After the addition is complete, the reaction mixture is stirred, often overnight, to ensure complete conversion. The product, 4-fluoro-3-nitrobenzoic acid, is then isolated by pouring the reaction mixture onto ice, which precipitates the solid product. The precipitate is collected by filtration, washed with water to remove residual acid, and dried. This method has been reported to yield the desired product in high purity.

| Reagents | Conditions | Yield |

| 4-Fluorobenzoic acid, Nitric acid, Sulfuric acid | 0°C to room temperature, overnight | High |

The second step involves the reduction of the nitro group in 4-fluoro-3-nitrobenzoic acid to an amino group, yielding 3-amino-4-fluorobenzoic acid. This transformation is a crucial step as the newly formed amino group serves as a handle for the subsequent iodination reaction.

Several methods are available for the reduction of aromatic nitro compounds. A widely used and effective method is catalytic hydrogenation. This involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The reaction is typically carried out in a solvent like ethanol (B145695) or methanol (B129727) under a hydrogen atmosphere. This method is often preferred due to its clean nature and high yields.

Alternatively, the reduction can be achieved using metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid. For instance, treating 4-fluoro-3-nitrobenzoic acid with iron powder in a mixture of ethanol and acetic acid at reflux temperature can effectively reduce the nitro group. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the iron salts are filtered off, and the product is isolated from the filtrate.

| Reagents/Catalyst | Conditions | Product |

| 4-Fluoro-3-nitrobenzoic acid, H2, Pd/C | Ethanol, Hydrogen atmosphere | 3-Amino-4-fluorobenzoic acid |

| 4-Fluoro-3-nitrobenzoic acid, Iron, Acetic acid | Ethanol, Reflux | 3-Amino-4-fluorobenzoic acid |

With the amino group in place, the next step is the reduction of the carboxylic acid functionality of 3-amino-4-fluorobenzoic acid to a primary alcohol, yielding (3-amino-4-fluorophenyl)methanol (B1282870). This selective reduction is typically accomplished using powerful reducing agents that can reduce carboxylic acids without affecting the aromatic ring or the amino group under controlled conditions.

Lithium aluminum hydride (LiAlH4) is a common reagent for this type of transformation. The reaction is usually carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere. The 3-amino-4-fluorobenzoic acid is added portion-wise to a suspension of LiAlH4 in THF at a reduced temperature. After the addition, the reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. Careful quenching of the excess LiAlH4 with water and a basic solution is necessary during the workup to safely decompose the reactive reagent and precipitate the aluminum salts, which can then be removed by filtration.

Another suitable reagent for this reduction is a borane (B79455) complex, such as borane-tetrahydrofuran (B86392) (BH3-THF) complex. This reagent offers a milder alternative to LiAlH4 and can also effectively reduce carboxylic acids. The workup for borane reductions typically involves the addition of an alcohol, like methanol, to quench the excess reagent.

| Reducing Agent | Solvent | Product |

| Lithium aluminum hydride (LiAlH4) | Tetrahydrofuran (THF) | (3-amino-4-fluorophenyl)methanol |

| Borane-tetrahydrofuran (BH3-THF) | Tetrahydrofuran (THF) | (3-amino-4-fluorophenyl)methanol |

The final two steps of this synthetic pathway involve the introduction of the iodine atom and the oxidation of the benzyl (B1604629) alcohol to the desired benzaldehyde (B42025).

Iodination: The amino group in (3-amino-4-fluorophenyl)methanol is converted to an iodo group via a Sandmeyer-type reaction. This process involves two key stages: diazotization followed by iodide displacement. First, the amino group is treated with a cold, acidic solution of sodium nitrite (B80452) (NaNO2) to form a diazonium salt. This intermediate is generally unstable and is prepared in situ at low temperatures (0-5 °C). The resulting diazonium salt is then treated with a solution of potassium iodide (KI). The iodide ion displaces the diazonium group, which is released as nitrogen gas, to yield (4-fluoro-3-iodophenyl)methanol (B1343354).

Oxidation: The final step is the oxidation of the primary alcohol, (4-fluoro-3-iodophenyl)methanol, to the corresponding aldehyde, this compound. Several mild oxidizing agents can be employed for this transformation to avoid over-oxidation to the carboxylic acid.

One common and effective reagent is pyridinium (B92312) chlorochromate (PCC). The oxidation is typically performed in a chlorinated solvent like dichloromethane (B109758) (CH2Cl2) at room temperature. PCC is a relatively mild oxidant that selectively converts primary alcohols to aldehydes in good yields.

Another excellent choice is the Dess-Martin periodinane (DMP). This hypervalent iodine reagent is known for its mild reaction conditions and high selectivity for the oxidation of primary alcohols to aldehydes. The reaction is usually carried out in dichloromethane at room temperature. The workup is straightforward, involving the removal of the iodine-containing byproducts.

| Reaction | Reagents | Key Intermediate/Product |

| Iodination | 1. NaNO2, H+ 2. KI | (4-Fluoro-3-iodophenyl)methanol |

| Oxidation | Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) | This compound |

Routes Involving Halogen Exchange or Transformation

An alternative approach to the synthesis of this compound involves halogen exchange or transformation from a related halogenated precursor. A plausible starting material for such a route is 3-bromo-4-fluorobenzaldehyde (B1265969).

The synthesis of 3-bromo-4-fluorobenzaldehyde can be achieved by the direct bromination of 4-fluorobenzaldehyde (B137897). This electrophilic aromatic substitution is typically carried out using bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide or aluminum chloride, or in a strong acid medium like fuming sulfuric acid.

Once 3-bromo-4-fluorobenzaldehyde is obtained, a halogen exchange reaction could be employed to replace the bromine atom with an iodine atom. This type of transformation, often referred to as a Finkelstein-type reaction for aromatic systems, can be more challenging than on alkyl halides. However, under specific conditions, often involving a copper catalyst and a source of iodide, such as potassium iodide or copper(I) iodide, in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), the exchange can be facilitated. The relative reactivity of aryl halides often follows the trend I > Br > Cl, making the displacement of bromide by iodide thermodynamically feasible. Further research would be needed to optimize the specific conditions for this particular transformation.

| Precursor | Reaction | Potential Reagents |

| 4-Fluorobenzaldehyde | Bromination | Br2, FeBr3 or fuming H2SO4 |

| 3-Bromo-4-fluorobenzaldehyde | Halogen Exchange | KI, CuI, DMF or DMSO |

Direct and Efficient Synthetic Approaches

One-Step Iodination of 4-Fluorobenzaldehyde

Catalysis by Acidic Media

Inorganic Acid Catalysis (e.g., Nitric, Sulfuric, Hydrochloric Acids)

The synthesis of this compound can be achieved through the direct iodination of 4-fluorobenzaldehyde using N-iodosuccinimide (NIS) in an acidic medium. The use of inorganic acids such as nitric acid, sulfuric acid, or hydrochloric acid is a recognized method for this process google.com. In this reaction, the strong acid acts as an activator for the iodinating agent, N-iodosuccinimide.

The mechanism involves the protonation of N-iodosuccinimide by the strong acid, which generates a more potent electrophilic iodine species researchgate.net. This highly reactive intermediate is then capable of iodinating the electron-rich aromatic ring of 4-fluorobenzaldehyde. The fluorine atom at position 4 is an ortho-, para-director, and the aldehyde group is a meta-director. The iodination occurs at the 3-position, ortho to the fluorine and meta to the aldehyde, which is the sterically accessible and electronically favored position.

While the use of nitric, sulfuric, and hydrochloric acids for this transformation is documented in patent literature, specific, detailed examples comparing the reaction conditions and yields for each individual inorganic acid are not extensively detailed in publicly available research google.com. The general principle, however, relies on the ability of these strong acids to facilitate the electrophilic substitution reaction google.comresearchgate.net.

Combined Acid Systems (e.g., Inorganic Acid with Acetic Acid)

A more specifically exemplified method for the synthesis of this compound involves the use of a combined acid system, pairing a strong inorganic acid with acetic acid google.com. Acetic acid is incorporated primarily to improve the solubility of the reactants google.com. A combination of sulfuric acid and acetic acid has been shown to be effective for this iodination reaction google.com.

In a typical procedure, 4-fluorobenzaldehyde and N-iodosuccinimide are mixed with acetic acid. Concentrated sulfuric acid is then added slowly to catalyze the reaction. The use of a combined acid system provides a practical medium for the reaction to proceed efficiently google.com. One documented example specifies a 1:1 ratio of the inorganic acid to acetic acid as preferable google.com.

A detailed example of this methodology is provided in patent literature, outlining the specific quantities and conditions for the synthesis google.com.

Table 1: Synthesis of this compound using a Combined Acid System google.com

| Reactant/Parameter | Value |

| 4-Fluorobenzaldehyde | 40.0 g |

| N-Iodosuccinimide | 87.1 g |

| Acetic Acid | 80 mL |

| Sulfuric Acid | 80 mL |

| Temperature | Maintained below 40°C |

| Reaction Time | 2.5 hours |

Organic Transformations and Derivatization Chemistry of 4 Fluoro 3 Iodobenzaldehyde

Carbon-Carbon Bond Forming Reactions

Cross-Coupling Methodologies

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. For a substrate like 4-fluoro-3-iodobenzaldehyde, the presence of an iodine atom provides a reactive handle for such transformations, particularly with palladium or copper catalysts.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium(0) complex. tcichemicals.comfishersci.se This reaction is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acids. fishersci.se

The general mechanism involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron reagent to the palladium complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

In the context of this compound, the carbon-iodine bond is the reactive site for the Suzuki-Miyaura coupling. The reaction with an aryl boronic acid, for instance, would lead to the formation of a biaryl compound.

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4-Bromobenzaldehyde | Phenylboronic acid | Pd catalyst | - | H₂O/EtOH | 4-Phenylbenzaldehyde | ~99% conversion | researchgate.net |

Ullmann Coupling

The Ullmann reaction, traditionally a copper-catalyzed homocoupling of two aryl halides to form a biaryl, has evolved to include cross-coupling variations. wikipedia.orgorganic-chemistry.org The classical Ullmann condensation requires high temperatures and stoichiometric copper, but modern modifications have expanded its scope and improved reaction conditions. wikipedia.org

The mechanism is thought to involve the formation of an organocopper intermediate. wikipedia.org For a substrate such as this compound, an Ullmann-type reaction could be employed for the synthesis of symmetrical or unsymmetrical biaryls. While historically plagued by harsh conditions and moderate yields, advancements in ligand design and reaction protocols have revitalized its utility in organic synthesis. wikipedia.orgnih.gov

| Aryl Halide | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| 4-Iodotoluene | Pyrazole | Cu₂O (5 mol%) | L27 | Cs₂CO₃ | CH₃CN | 100°C | 80% | nih.gov |

| Aryl-I/Br | N-Heterocycles | CuI (10 mol%) | L33 | Cs₂CO₃ | DMSO | 120°C | 60-95% | nih.gov |

Olefination Reactions

Olefination reactions are crucial for the synthesis of alkenes, which are important structural motifs in many organic molecules. The aldehyde functionality of this compound is a prime target for such transformations.

Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and stabilized phosphonate (B1237965) carbanions. wikipedia.org This reaction typically yields the (E)-alkene with high stereoselectivity. wikipedia.orgnrochemistry.com The HWE reaction is often preferred over the Wittig reaction due to the easier removal of the phosphate (B84403) byproduct and the higher nucleophilicity of the phosphonate carbanion. wikipedia.org

The reaction begins with the deprotonation of the phosphonate to form a carbanion, which then undergoes nucleophilic addition to the aldehyde. The resulting intermediate eliminates a dialkyl phosphate to form the alkene. wikipedia.org The stereochemical outcome can be influenced by the reaction conditions and the nature of the phosphonate reagent. organicchemistrydata.org

| Key Feature | Description | Reference |

|---|---|---|

| Reactants | Aldehyde/Ketone, Stabilized Phosphonate | wikipedia.org |

| Product | Predominantly (E)-Alkene | wikipedia.orgnrochemistry.com |

| Byproduct | Dialkyl phosphate (water-soluble) | wikipedia.org |

| Still-Gennari Modification | Yields (Z)-alkenes using phosphonates with electron-withdrawing groups. | nrochemistry.com |

Julia-Kocienski Olefination

The Julia-Kocienski olefination is a modification of the Julia olefination that allows for the one-pot synthesis of alkenes from aldehydes and heteroaryl sulfones. organic-chemistry.org This reaction is known for its high stereoselectivity, often favoring the formation of (E)-alkenes. organic-chemistry.org The use of heteroaryl sulfones, such as benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, is a key feature of this methodology. nih.gov

The mechanism involves the addition of a metalated sulfone to the aldehyde, followed by a Smiles rearrangement and subsequent elimination of sulfur dioxide and an aryloxide anion to form the alkene. alfa-chemistry.comorganicreactions.org This reaction is compatible with a wide variety of functional groups. organicreactions.org

| Sulfone Reagent | Typical Stereoselectivity | Reference |

|---|---|---|

| Benzothiazol-2-yl (BT) sulfones | Good E-selectivity | organic-chemistry.org |

| 1-Phenyl-1H-tetrazol-5-yl (PT) sulfones | Very good E-selectivity | organic-chemistry.org |

| Pyridinyl sulfone | High Z-selectivity | organic-chemistry.org |

Aldol (B89426) and Related Condensations

Aldol and related condensation reactions are fundamental carbon-carbon bond-forming transformations in organic synthesis. For this compound, the electrophilic aldehyde functional group readily participates in these reactions, serving as a key building block for more complex molecular architectures. These condensations involve the reaction of the aldehyde with a nucleophilic enol or enolate equivalent, generated from a ketone, another aldehyde, or an active methylene (B1212753) compound.

The Knoevenagel condensation is a modification of the aldol condensation where the nucleophile is an active hydrogen compound, and the reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org This reaction involves a nucleophilic addition of the active hydrogen compound to the carbonyl group of this compound, followed by a dehydration step to yield an α,β-unsaturated product, often referred to as a Knoevenagel adduct. wikipedia.orgsigmaaldrich.com The electron-withdrawing nature of the substituents on the active methylene compound is crucial for facilitating deprotonation by a mild base. wikipedia.org

Commonly used active methylene compounds include malonic acid and its esters (e.g., diethyl malonate), ethyl acetoacetate, malononitrile, and cyanoacetic acid. wikipedia.org The reaction with this compound proceeds by initial formation of an enolate from the active methylene compound, which then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting intermediate alcohol readily undergoes elimination of water, driven by the formation of a conjugated system. These resulting electron-deficient alkenes are valuable intermediates for further synthetic transformations, including Michael additions and cycloadditions. mdpi.comresearchgate.net

Table 1: Examples of Knoevenagel Condensation with this compound

| Active Methylene Compound | Catalyst | Product |

|---|---|---|

| Malononitrile | Piperidine | 2-(4-Fluoro-3-iodobenzylidene)malononitrile |

| Ethyl cyanoacetate | Pyrrolidine | Ethyl 2-cyano-3-(4-fluoro-3-iodophenyl)acrylate |

| Diethyl malonate | Piperidine/Acetic Acid | Diethyl 2-(4-fluoro-3-iodobenzylidene)malonate |

| Meldrum's acid | Glycine | 5-(4-Fluoro-3-iodobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione |

Mukaiyama Aldol Reaction

The Mukaiyama aldol addition is a Lewis acid-mediated reaction between a silyl (B83357) enol ether and a carbonyl compound, such as an aldehyde. wikipedia.orgorganic-chemistry.org This reaction provides a powerful method for achieving a crossed aldol reaction, which can be difficult to control under traditional base-catalyzed conditions due to the potential for self-condensation of the aldehyde. wikipedia.org In this transformation, this compound acts as the electrophilic partner. The Lewis acid, typically a metal salt like titanium tetrachloride (TiCl₄) or boron trifluoride etherate (BF₃·OEt₂), activates the aldehyde by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the silyl enol ether. nih.gov

The reaction produces a β-silyloxy carbonyl compound, which upon hydrolytic workup yields the corresponding β-hydroxy carbonyl compound (the aldol adduct). organic-chemistry.org The versatility of the Mukaiyama aldol reaction allows for the use of a wide variety of silyl enol ethers derived from ketones, esters, and thioesters, enabling the synthesis of a diverse range of β-hydroxy ketones and esters. nih.govrsc.org Furthermore, the development of asymmetric versions of this reaction, using chiral Lewis acids, allows for the stereocontrolled synthesis of specific aldol adduct diastereomers and enantiomers. wikipedia.org

Table 2: Mukaiyama Aldol Addition with this compound

| Silyl Enol Ether | Lewis Acid | Product (after hydrolysis) |

|---|---|---|

| 1-(Trimethylsilyloxy)cyclohexene | TiCl₄ | 2-[Hydroxy(4-fluoro-3-iodophenyl)methyl]cyclohexan-1-one |

| (Z)-1-Phenyl-1-(trimethylsilyloxy)prop-1-ene | BF₃·OEt₂ | 3-Hydroxy-3-(4-fluoro-3-iodophenyl)-2-methyl-1-phenylpropan-1-one |

| 1-Methoxy-1-(trimethylsilyloxy)ethene | TiCl₄ | Methyl 3-hydroxy-3-(4-fluoro-3-iodophenyl)propanoate |

| 1-(tert-Butyldimethylsilyloxy)styrene | Sc(OTf)₃ | 1-(4-Fluoro-3-iodophenyl)-3-hydroxy-3-phenylpropan-1-one |

Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity from simple precursors. This compound is an excellent substrate for several important MCRs.

The Passerini reaction is a three-component reaction involving an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org This reaction is notable for its high atom economy and the formation of a densely functionalized product in a single step. slideshare.net In the context of this compound, it serves as the aldehyde component. The proposed mechanism involves the initial interaction between the carboxylic acid and the aldehyde, followed by nucleophilic attack by the isocyanide. A subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final α-acyloxy amide product. wikipedia.org

The Passerini reaction tolerates a wide range of functional groups on all three components, making it a powerful tool in combinatorial chemistry and for the synthesis of libraries of compounds for drug discovery. researchgate.net By varying the carboxylic acid and isocyanide components, a diverse array of derivatives of this compound can be readily synthesized.

Table 3: Passerini Reaction involving this compound

| Carboxylic Acid | Isocyanide | Product |

|---|---|---|

| Acetic acid | tert-Butyl isocyanide | 1-(tert-Butylcarbamoyl)-1-(4-fluoro-3-iodophenyl)methyl acetate |

| Benzoic acid | Cyclohexyl isocyanide | 1-(Cyclohexylcarbamoyl)-1-(4-fluoro-3-iodophenyl)methyl benzoate |

| Formic acid | Benzyl (B1604629) isocyanide | N-Benzyl-2-(4-fluoro-3-iodophenyl)-2-formyloxyacetamide |

| Propionic acid | Tosylmethyl isocyanide | 1-(4-Fluoro-3-iodophenyl)-1-[(tosylmethyl)carbamoyl]ethyl propanoate |

Petasis Reaction

The Petasis reaction, also known as the Petasis borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound (aldehyde or ketone), and a vinyl- or aryl-boronic acid that yields substituted amines. wikipedia.orgorganic-chemistry.org this compound can function as the aldehyde component in this versatile transformation. The reaction is believed to proceed through the formation of a condensation product between the amine and the aldehyde (an iminium ion intermediate), followed by the nucleophilic addition of the organic group from a boronate complex formed in situ. organic-chemistry.org

A significant advantage of the Petasis reaction is its broad substrate scope, accommodating primary and secondary amines, as well as a wide variety of organoboronic acids. wikipedia.org The reaction conditions are typically mild, and it can be used for the synthesis of structurally diverse products, including unnatural α-amino acids when glyoxylic acid is used as the carbonyl component. organic-chemistry.org This reaction provides a direct route to allylic, benzylic, and other substituted amines derived from this compound.

Table 4: Petasis Reaction involving this compound

| Amine | Boronic Acid | Product |

|---|---|---|

| Benzylamine | Phenylboronic acid | N-Benzyl-1-(4-fluoro-3-iodophenyl)-1-phenylmethanamine |

| Morpholine | Vinylboronic acid | 4-[(4-Fluoro-3-iodophenyl)(prop-2-en-1-yl)]morpholine |

| Aniline | 4-Methoxyphenylboronic acid | N-[(4-Fluoro-3-iodophenyl)methyl]-N-(4-methoxyphenyl)aniline |

| Methylamine | Cyclopropylboronic acid | N-[(4-Fluoro-3-iodophenyl)methyl]-N-cyclopropylmethylamine |

Cyclization Reactions

The derivatives of this compound, synthesized through the aforementioned transformations, are valuable precursors for a variety of cyclization reactions to construct carbocyclic and heterocyclic frameworks. The presence of the halogen substituents—fluorine and iodine—on the aromatic ring provides strategic handles for these cyclizations.

The iodine atom is particularly useful for transition metal-catalyzed intramolecular cross-coupling reactions. For instance, a derivative of this compound containing a terminal alkyne or alkene, introduced via a reaction such as the Petasis reaction, can undergo an intramolecular Heck or Sonogashira coupling. This strategy allows for the regioselective formation of fused ring systems, such as benzofurans or indoles, depending on the structure of the acyclic precursor.

Furthermore, products from Knoevenagel condensations can participate in cyclization cascades. For example, the reaction of the Knoevenagel adduct with a binucleophile can lead to the formation of various heterocyclic rings. The electron-deficient double bond of the adduct is susceptible to Michael addition, which can be the initial step of a cyclization sequence.

Direct cyclization involving the aldehyde group is also a prominent strategy. Photochemical annulation reactions between aromatic aldehydes and terminal alkynes can be used to synthesize indanone derivatives. acs.org In such a reaction, this compound could potentially undergo a [3+2] cyclization to furnish a substituted indanone core, a valuable scaffold in medicinal chemistry. acs.org Additionally, iodine(III)-mediated cyclization cascades represent another avenue, where the iodo-substituent could be oxidized to a hypervalent iodine species to trigger cyclization of appropriately positioned unsaturated groups. nih.gov

Table 5: Potential Cyclization Reactions of this compound Derivatives

| Starting Derivative Type | Reaction Type | Resulting Ring System |

|---|---|---|

| ortho-Alkynyl derivative | Intramolecular Sonogashira Coupling | Fused bicyclic system (e.g., indole) |

| ortho-Alkenyl derivative | Intramolecular Heck Reaction | Fused bicyclic system (e.g., dihydrobenzofuran) |

| Knoevenagel adduct | Reaction with a 1,3-binucleophile | Six-membered heterocycle (e.g., dihydropyridine) |

| Aldehyde itself | Photochemical [3+2] Annulation with an alkyne | Indanone derivative |

Reduction and Oxidation Reactions

The aldehyde functional group of this compound can be selectively reduced to a primary alcohol, (4-fluoro-3-iodophenyl)methanol (B1343354), using common hydride reducing agents. Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective for this transformation.

The reduction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of the aldehyde. This addition breaks the carbon-oxygen pi bond, forming a tetrahedral alkoxide intermediate. A subsequent workup with a protic solvent (like water or dilute acid) protonates the alkoxide to yield the final alcohol product. Sodium borohydride is a milder and more selective reagent, typically used in alcoholic solvents, while lithium aluminum hydride is a much stronger reducing agent that must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107).

Table 2: Hydride Reduction of this compound

| Reagent | Solvent | Product | Typical Conditions |

| Sodium Borohydride (NaBH₄) | Methanol (B129727) or Ethanol (B145695) | (4-Fluoro-3-iodophenyl)methanol | Room temperature |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether or THF | (4-Fluoro-3-iodophenyl)methanol | 0 °C to room temperature, followed by aqueous workup |

The Meerwein-Ponndorf-Verley (MPV) reduction offers a highly chemoselective method for reducing aldehydes and ketones to their corresponding alcohols. minia.edu.egwikipedia.org This reaction utilizes an aluminum alkoxide, most commonly aluminum isopropoxide, as a catalyst in the presence of a sacrificial alcohol, typically isopropanol. wikipedia.orgthermofisher.com

The MPV reduction of this compound proceeds through a six-membered ring transition state where a hydride is transferred from the isopropoxide ligand to the carbonyl carbon of the aldehyde. minia.edu.egalfa-chemistry.comorganic-chemistry.org The reaction is reversible, and the equilibrium is driven towards the product by using an excess of the sacrificial alcohol (isopropanol) and often by removing the acetone (B3395972) byproduct by distillation. thermofisher.comorganic-chemistry.org A significant advantage of the MPV reduction is its excellent chemoselectivity; it specifically targets aldehydes and ketones while leaving other potentially reducible functional groups, such as the carbon-iodine and carbon-fluorine bonds on the aromatic ring, intact. minia.edu.egthermofisher.comalfa-chemistry.com

Hydrogenolysis is a chemical reaction that involves the cleavage of a chemical bond by hydrogen. In the context of derivatives of this compound, this reaction is particularly relevant for the deprotection of benzyl ethers. If the corresponding alcohol, (4-fluoro-3-iodophenyl)methanol, is protected as a benzyl ether, the benzyl group can be removed via hydrogenolysis to regenerate the alcohol.

This deprotection is typically accomplished using catalytic hydrogenation. organic-chemistry.org The reaction involves a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), and a source of hydrogen. organic-chemistry.orgacsgcipr.org The hydrogen source can be hydrogen gas (H₂) or a transfer hydrogenation reagent like formic acid or 1,4-cyclohexadiene. organic-chemistry.orgambeed.com The reaction cleaves the carbon-oxygen bond of the benzyl ether, producing (4-fluoro-3-iodophenyl)methanol and toluene (B28343) as a byproduct. organic-chemistry.orgacsgcipr.org This method is valued for its mild conditions and high efficiency. acsgcipr.org

Nucleophilic Addition and Substitution Reactions

The carbonyl group of this compound is polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This polarity makes the aldehyde highly susceptible to nucleophilic addition reactions. youtube.comyoutube.com

In a general nucleophilic addition reaction, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. youtube.com This intermediate is then typically protonated during an aqueous workup to yield the final product. A wide variety of nucleophiles can be used, leading to a diverse range of products:

Grignard Reagents (R-MgX): Reaction with a Grignard reagent, followed by an acidic workup, produces a secondary alcohol. For example, reacting this compound with methylmagnesium bromide would yield 1-(4-fluoro-3-iodophenyl)ethanol.

Organolithium Reagents (R-Li): Similar to Grignard reagents, organolithium reagents add to the aldehyde to form secondary alcohols after protonation.

Cyanide (CN⁻): The addition of a cyanide ion (from sources like HCN or NaCN) forms a cyanohydrin intermediate, which can be further hydrolyzed to an α-hydroxy acid.

Alcohols (R-OH): In the presence of an acid catalyst, two equivalents of an alcohol will add to the aldehyde to form an acetal. This reaction is reversible and is often used to protect the aldehyde group during other synthetic steps.

Amines (RNH₂): Primary amines react with aldehydes to form imines (Schiff bases), while secondary amines form enamines. youtube.com These reactions are crucial in various synthetic pathways. youtube.com

These nucleophilic addition reactions are fundamental to the synthetic utility of this compound, allowing for the construction of more complex carbon skeletons and the introduction of new functional groups.

Reactions at the Aldehyde Moiety

The aldehyde group in this compound is a primary site for a variety of chemical transformations, including nucleophilic additions and oxidations. These reactions allow for the introduction of diverse functional groups and the construction of more complex molecular architectures.

The conversion of aldehydes to oxiranes, or epoxides, is a fundamental transformation in organic synthesis. For this compound, this can be achieved through various methods, such as the Corey-Chaykovsky reaction. This reaction typically involves a sulfur ylide, like dimethylsulfonium methylide or dimethyloxosulfonium methylide, which attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent intramolecular displacement of the sulfur-containing group leads to the formation of the three-membered oxirane ring.

The resulting product, 2-(4-fluoro-3-iodophenyl)oxirane, is a valuable chiral building block. The oxirane ring is susceptible to ring-opening reactions with a wide range of nucleophiles, providing a pathway to various β-substituted alcohols with high regioselectivity and stereoselectivity.

Table 1: Synthesis of 2-(4-Fluoro-3-iodophenyl)oxirane

| Reactant | Reagent | Solvent | Product |

|---|

Grignard reagents are potent nucleophiles that readily add to the carbonyl group of aldehydes, forming secondary alcohols upon acidic workup. The reaction of this compound with a Grignard reagent, such as 4-fluorophenylmagnesium bromide, exemplifies this classic carbon-carbon bond-forming reaction.

In this specific transformation, the 4-fluorophenyl anion from the Grignard reagent attacks the electrophilic carbonyl carbon of the benzaldehyde (B42025) derivative. The resulting magnesium alkoxide intermediate is then protonated during the aqueous workup to yield (4-fluoro-3-iodophenyl)(4-fluorophenyl)methanol. This diarylmethanol product can serve as a precursor to a variety of other compounds, including diarylmethylenes and triarylmethanes, which are of interest in medicinal chemistry and materials science.

Table 2: Grignard Reaction with 4-Fluorophenylmagnesium Bromide

| Reactant 1 | Reactant 2 | Solvent | Product |

|---|

Reactions Involving Halogen Substituents

The presence of both fluorine and iodine atoms on the aromatic ring of this compound provides opportunities for selective functionalization through reactions that target these halogen substituents. The differential reactivity of the C-F and C-I bonds allows for regioselective transformations.

Nucleophilic aromatic substitution (SNAr) is a key reaction for the modification of aromatic rings, particularly those bearing electron-withdrawing groups and a suitable leaving group. In this compound, the fluorine atom, activated by the electron-withdrawing aldehyde group, can be displaced by a nucleophile.

An example of this is the reaction with 1-Boc-piperazine. In this process, the nitrogen atom of the piperazine (B1678402) derivative acts as the nucleophile, attacking the carbon atom bearing the fluorine. The reaction typically proceeds in the presence of a base, which facilitates the departure of the fluoride (B91410) ion. The product of this reaction is 4-(4-formyl-2-iodophenyl)-1-Boc-piperazine. This transformation is significant as it introduces a piperazine moiety, a common structural feature in many pharmacologically active compounds. The iodine atom generally remains unaffected under these conditions, allowing for subsequent cross-coupling reactions at that position.

Table 3: Nucleophilic Aromatic Substitution with 1-Boc-piperazine

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

|---|

Advanced Applications in Medicinal Chemistry and Drug Discovery

Role as a Versatile Scaffold for Bioactive Molecule Synthesis

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule upon which various chemical modifications can be made to develop new compounds with desired biological activities. 4-Fluoro-3-iodobenzaldehyde serves as an exemplary versatile scaffold due to its distinct chemical features. The aldehyde group (-CHO) is a key functional group that readily participates in a wide array of chemical reactions, such as condensations and reductive aminations, allowing for the extension of the molecular framework.

The presence of two different halogen atoms, fluorine and iodine, at specific positions on the phenyl ring is particularly advantageous. The iodine atom can be easily substituted or used in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck couplings) to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the systematic exploration of the chemical space around the core scaffold. The fluorine atom, on the other hand, is often incorporated into drug candidates to enhance metabolic stability, improve binding affinity, and increase membrane permeability. The combination of these features makes this compound a valuable starting material for creating diverse libraries of compounds for drug discovery screening.

Development of Potassium Channel Openers

Potassium channels are crucial membrane proteins that regulate a wide range of physiological processes, and molecules that open these channels have therapeutic applications, particularly in cardiovascular medicine.

This compound has been identified as a key intermediate in the synthesis of a class of compounds known as dihydropyridine (B1217469) potassium channel openers. The synthesis of the dihydropyridine core often involves a multicomponent reaction, such as the Hantzsch synthesis, where an aldehyde is condensed with a β-ketoester and a source of ammonia. In this context, this compound provides the C4-phenyl substituent of the resulting dihydropyridine ring. The specific 4-fluoro-3-iodophenyl group is incorporated to modulate the pharmacological properties of the final molecule.

A specific and complex potassium channel opener synthesized using this compound is 5-(4-Fluoro-3-iodophenyl)-5,10-dihydro-1H,3H-dipyrano[3,4-b:4,3-e]pyridine-4,6(7H,9H)dione. The synthesis of this intricate tricyclic dihydropyridine structure relies on the initial condensation of this compound with other precursor molecules. This reaction assembles the central dihydropyridine ring, which is flanked by two pyranone rings. The resulting compound is a potent potassium channel opener, and its structure-activity relationship is heavily influenced by the 4-fluoro-3-iodophenyl moiety derived from the starting aldehyde.

| Compound Name | Role / Application |

| This compound | Starting material / Intermediate |

| 5-(4-Fluoro-3-iodophenyl)-5,10-dihydro-1H,3H-dipyrano[3,4-b:4,3-e]pyridine-4,6(7H,9H)dione | Dihydropyridine Potassium Channel Opener |

Inhibitors of Protein Tyrosine Phosphatases (PTPs)

Protein tyrosine phosphatases (PTPs) are enzymes that remove phosphate (B84403) groups from tyrosine residues on proteins. A specific member of this family, Protein Tyrosine Phosphatase 1B (PTP1B), has been identified as a key negative regulator of the insulin and leptin signaling pathways. nih.govfrontiersin.org Consequently, inhibiting PTP1B is a major therapeutic strategy for treating type 2 diabetes, obesity, and other metabolic disorders. nih.govresearchgate.net

This compound is a valuable precursor for the synthesis of novel PTP1B inhibitors. nih.gov Medicinal chemists utilize its reactive aldehyde functionality and the potential for cross-coupling at the iodine position to construct molecules that can fit into the active site of the PTP1B enzyme. For example, the aldehyde can be used to build heterocyclic structures or linkers that connect to other pharmacophoric groups designed to interact with the enzyme. The synthesis of 4-aryl-1-oxa-9-thiacyclopenta[b]fluorenes, which have shown nanomolar potency against PTP1B, demonstrates the utility of such building blocks in creating potent enzyme inhibitors. nih.gov

Inhibitors of PTP1B have demonstrated significant therapeutic potential in preclinical models of metabolic and inflammatory diseases. frontiersin.orgresearchgate.net PTP1B's role as a negative regulator of insulin signaling makes its inhibition an attractive approach for enhancing insulin sensitivity. mdpi.com Preclinical studies have shown that PTP1B inhibitors can improve glucose tolerance and reduce insulin resistance in animal models of diabetes. nih.gov

Furthermore, PTP1B is involved in inflammatory signaling pathways. mdpi.com Inhibition of PTP1B has been shown to reduce the production of pro-inflammatory cytokines and decrease microglial activation in the brain, suggesting a potential role in treating neuroinflammatory conditions and other inflammatory disorders. mdpi.com Several PTP1B inhibitors have advanced to Phase I and Phase II clinical trials for the treatment of conditions like type 2 diabetes and obesity. researchgate.netmdpi.com The development of new inhibitors, including those derived from this compound, continues to be an active area of research.

| Research Area | Therapeutic Target | Preclinical Model | Key Findings |

| Metabolic Disorders | PTP1B | Diabetic ob/ob mouse | Lowered insulin levels, improved glucose homeostasis. nih.gov |

| Metabolic Disorders | PTP1B | STZ (streptozotocin) model rats | Antidiabetic activity. nih.gov |

| Inflammation | PTP1B | Mouse hippocampus models | Decreased microglial activation and inflammation. mdpi.com |

| Metabolic & Inflammatory | PTP1B | In vivo and in vitro studies | PTP1B inhibition is a promising strategy for treating obesity, type 2 diabetes, and cardiovascular disease. frontiersin.org |

ERK Kinase Inhibitors

Extracellular signal-regulated kinases 1 and 2 (ERK1 and ERK2) are key protein kinases in the RAS/RAF/MEK/ERK signaling pathway. This pathway is crucial for regulating cell proliferation, growth, and survival. Dysregulation of the ERK pathway is a common feature in many human cancers, making ERK kinases attractive targets for therapeutic intervention.

This compound has been documented as a key intermediate in the synthesis of novel azaindole derivatives designed as ERK kinase inhibitors. A patented synthetic route describes the use of this compound as a starting material to construct more complex molecules featuring the azaindole scaffold. The aldehyde functional group provides a reactive site for building the larger molecular framework necessary for kinase inhibition.

The azaindole derivatives synthesized from this compound are designed to selectively inhibit the activity of ERK1 and ERK2 kinases. By blocking the action of these enzymes, the compounds can interrupt the signaling cascade that drives uncontrolled cell proliferation in cancer. The development of such inhibitors is considered a vital therapeutic strategy, especially in the context of resistance that has emerged with treatments targeting upstream proteins in the same pathway, like RAF and MEK inhibitors.

| Target Pathway | Kinases Modulated | Therapeutic Goal |

| RAS/RAF/MEK/ERK | ERK1, ERK2 | Inhibition of cell proliferation, growth, and survival |

Amyloid Aggregation Inhibitors

A comprehensive literature search was conducted to identify the role of this compound in the development of amyloid aggregation inhibitors, which are investigated for neurodegenerative conditions such as Alzheimer's disease. The search did not yield any specific research or publications linking this particular compound to the synthesis or study of amyloid aggregation inhibitors. Research in this area tends to focus on other classes of molecules, such as peptides, natural polyphenols, and triazine scaffolds. nih.govnih.gov

Synthesis of Hydrazone Derivatives

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ structure. The synthesis of hydrazone derivatives from this compound typically involves a condensation reaction with a suitable hydrazide. This reaction is generally carried out in a solvent such as ethanol (B145695) or methanol (B129727), often with a catalytic amount of acid to facilitate the reaction. nih.govnih.gov

The general scheme for the synthesis of hydrazone derivatives from this compound is as follows:

While specific examples of hydrazone derivatives synthesized directly from this compound are not extensively detailed in the available literature, the methodology is a well-established synthetic route for a wide array of substituted benzaldehydes. nih.gov The resulting hydrazone derivatives can be further modified to create a library of compounds for biological screening.

Implications for Neurodegenerative Diseases (e.g., Alzheimer's Disease)

Hydrazone derivatives have garnered significant interest in the field of neurodegenerative diseases, particularly Alzheimer's disease, due to their diverse pharmacological activities. nih.gov Research has shown that certain hydrazone compounds can act as multi-target-directed ligands, addressing several pathological factors associated with Alzheimer's. nih.gov

Key therapeutic strategies involving hydrazone derivatives include:

Cholinesterase Inhibition: Some hydrazone derivatives have been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Reduced acetylcholine levels are a hallmark of Alzheimer's disease, and inhibiting these enzymes can help to improve cognitive function.

Amyloid-β Aggregation Inhibition: The aggregation of amyloid-β (Aβ) peptides into plaques is a primary pathological feature of Alzheimer's disease. Certain hydrazone derivatives have been shown to interfere with this aggregation process. nih.gov

Biometal Chelation: An imbalance of metal ions such as copper, zinc, and iron in the brain has been linked to Aβ aggregation and oxidative stress in Alzheimer's disease. Hydrazone derivatives can act as chelating agents, binding to these metal ions and potentially restoring homeostasis. nih.gov

While the direct neuroprotective effects of hydrazone derivatives of this compound have not been specifically reported, the broader class of hydrazones shows significant promise in the development of novel therapeutics for Alzheimer's disease. nih.gov

| Potential Therapeutic Action | Mechanism of Hydrazone Derivatives | Relevance to Alzheimer's Disease |

| Cholinesterase Inhibition | Inhibit the activity of acetylcholinesterase and butyrylcholinesterase. nih.gov | Increases levels of the neurotransmitter acetylcholine, potentially improving cognitive function. |

| Anti-Aggregation | Interfere with the self-aggregation of amyloid-β peptides. nih.gov | Reduces the formation of amyloid plaques, a key pathological hallmark. |

| Biometal Chelation | Bind to and help regulate the levels of metal ions like copper, zinc, and iron. nih.gov | May prevent metal-induced aggregation of amyloid-β and reduce oxidative stress. |

RORγt Modulators

The Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, a type of T helper cell involved in inflammatory responses. nih.gov As such, RORγt has emerged as a promising therapeutic target for autoimmune and inflammatory diseases.

Synthesis of Substituted Quinoline Compounds

Substituted quinoline compounds have been identified as potent modulators of RORγt. nih.gov While a direct synthetic route from this compound to quinoline-based RORγt modulators is not explicitly detailed in the reviewed literature, functionalized benzaldehydes are key building blocks in various quinoline synthesis methodologies, such as the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. The specific substitution pattern of this compound could be strategically utilized in a multi-step synthesis to produce highly functionalized quinoline scaffolds.

Research into RORγt modulators has led to the development of a variety of substituted quinolines. For instance, 3,6-disubstituted quinolines have been synthesized and shown to be potent binders to the RORγt ligand-binding domain. nih.gov

Relevance to Autoimmune and Inflammatory Diseases (e.g., Rheumatoid Arthritis, Psoriasis)

The modulation of RORγt by substituted quinoline compounds has significant implications for the treatment of autoimmune and inflammatory diseases. By inhibiting the activity of RORγt, these compounds can suppress the differentiation of Th17 cells and the subsequent production of pro-inflammatory cytokines such as Interleukin-17 (IL-17). Elevated levels of IL-17 are a key factor in the pathogenesis of numerous autoimmune diseases.

Examples of RORγt-mediated diseases include:

Rheumatoid Arthritis: An autoimmune disorder characterized by chronic inflammation of the joints.

Psoriasis: A chronic autoimmune skin disease that causes rapid growth of skin cells.

The development of potent and selective RORγt modulators derived from precursors like this compound represents a promising therapeutic strategy for these debilitating conditions.

| Disease | Role of RORγt/Th17 Pathway | Potential Therapeutic Effect of RORγt Modulators |

| Rheumatoid Arthritis | Th17 cells and IL-17 are key drivers of inflammation and joint destruction. | Suppression of the inflammatory cascade and potential reduction in joint damage. |

| Psoriasis | The IL-23/Th17 axis is central to the pathogenesis of psoriatic skin lesions. | Reduction of skin inflammation and plaque formation. |

Analytical and Characterization Techniques for 4 Fluoro 3 Iodobenzaldehyde and Its Derivatives

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure and connectivity of 4-Fluoro-3-iodobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

¹H NMR spectroscopy is a primary tool for confirming the identity and structural integrity of this compound. The spectrum provides information on the chemical environment of the aromatic protons and the aldehyde proton.

Detailed Research Findings: The ¹H NMR spectrum of this compound is expected to show distinct signals for the three aromatic protons and the single aldehyde proton. The substitution pattern on the benzene (B151609) ring—with fluorine at position 4, iodine at position 3, and the aldehyde group at position 1—leads to a predictable set of multiplicities and coupling constants.

Aldehyde Proton (H-C1): A singlet is expected in the downfield region, typically between 9.8 and 10.1 ppm, which is characteristic of benzaldehyde (B42025) protons.

Aromatic Protons:

The proton at position 2 (H-2), being adjacent to both the iodine and the electron-withdrawing aldehyde group, is expected to be the most downfield of the aromatic protons. It should appear as a doublet of doublets due to coupling with H-6 and the fluorine atom.

The proton at position 5 (H-5) is adjacent to the fluorine atom and would be expected to show a complex multiplet, often appearing as a triplet or doublet of doublets due to coupling with H-6 and the fluorine atom.

The proton at position 6 (H-6) is ortho to the aldehyde group and would likely appear as a doublet of doublets, coupling with both H-5 and H-2.

The fluorine atom causes characteristic splitting of adjacent proton signals (H-F coupling). The magnitude of ortho-coupling is typically larger than meta-coupling.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| -CHO | ~9.9 | s (singlet) | N/A |

| H-2 | ~8.2 | dd (doublet of doublets) | ³J(H2-H6), ⁴J(H2-F) |

| H-5 | ~7.8 | ddd (doublet of doublet of doublets) | ³J(H5-H6), ³J(H5-F), ⁴J(H5-I) |

| H-6 | ~7.4 | dd (doublet of doublets) | ³J(H6-H5), ⁴J(H6-H2) |

Mass Spectrometry (MS) (e.g., ESI-MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ or other adducts.

Detailed Research Findings: The molecular formula of this compound is C₇H₄FIO, which corresponds to a monoisotopic mass of 249.92909 Da. nih.gov ESI-MS analysis would be expected to show a prominent ion peak corresponding to this mass, often as an adduct with common ions from the solvent or mobile phase. The presence of iodine (¹²⁷I) and fluorine (¹⁹F) as monoisotopic elements simplifies the interpretation of the isotopic pattern.

| Adduct Ion | Calculated m/z |

|---|---|

| [M]⁺ | 249.92855 |

| [M+H]⁺ | 250.93638 |

| [M+Na]⁺ | 272.91832 |

| [M+K]⁺ | 288.89226 |

Data sourced from PubChem predictions. uni.lu

Chromatographic Separation and Purification

Chromatographic techniques are essential for the purification of this compound and for the quantitative analysis of its purity, including the enantiomeric purity of its chiral derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis and purification of organic compounds. chiraltech.com

Analytical HPLC is routinely used to determine the purity of this compound by separating it from starting materials, byproducts, or degradation products. A common approach involves reverse-phase chromatography.

Detailed Research Findings: For a compound like this compound, a standard reverse-phase HPLC method would be effective. A C18 stationary phase provides a nonpolar environment, and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727), is used for elution. The compound's purity is determined by integrating the peak area of the main component relative to the total area of all observed peaks, typically with UV detection at a wavelength where the aromatic system strongly absorbs (e.g., 254 nm). Identity is confirmed by comparing the retention time with that of a certified reference standard.

| Parameter | Typical Condition |

|---|---|

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient (e.g., 25 °C) |

While this compound itself is an achiral molecule, it is a common precursor for the synthesis of chiral molecules, such as secondary alcohols, through reactions like nucleophilic addition. The assessment of the enantiomeric purity of these chiral derivatives is critical. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the premier method for this analysis.

Detailed Research Findings: A chiral derivative, for instance, (4-fluoro-3-iodophenyl)methanol (B1343354), can be synthesized from the parent aldehyde. To determine its enantiomeric purity, a chiral HPLC column is required. The CHIRALCEL OX-3R is a reverse-phase chiral column where the stationary phase is cellulose-tris(4-chloro-3-methylphenylcarbamate) coated onto silica. ctk-shop.comwychem.com This CSP is effective for separating a wide range of enantiomers, particularly under reverse-phase conditions using aqueous-organic mobile phases. ctk-shop.com

The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The different stabilities of these complexes lead to different retention times for the two enantiomers, allowing for their baseline separation and quantification. The enantiomeric excess (% ee) can then be calculated from the integrated peak areas of the two enantiomers.

| Parameter | Typical Condition |

|---|---|

| Column | CHIRALCEL OX-3R, 4.6 mm x 150 mm, 3 µm |

| Mobile Phase | Water/Acetonitrile or Water/Methanol with optional additives (e.g., buffers) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV (e.g., 254 nm) |

| Temperature | 5 - 40 °C |

Preparative HPLC for Compound Isolation

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the final purification of target compounds, offering high resolution and efficiency. In the context of derivatives of this compound, reversed-phase HPLC is commonly utilized. This method separates compounds based on their hydrophobicity.

A typical system would involve a C18 stationary phase, which is a nonpolar silica-based packing material. The mobile phase generally consists of a mixture of water and an organic solvent, such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with varying polarities. To improve peak shape and resolution, especially for ionizable compounds, modifiers like trifluoroacetic acid (TFA) or formic acid are often added to the mobile phase. Detection is typically achieved using a UV detector, set at a wavelength where the aromatic rings of the benzaldehyde derivatives show strong absorbance. Fractions are collected as the compounds elute from the column, and those containing the pure product are combined and concentrated to yield the isolated compound.

Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for the purification of intermediate and final compounds in larger quantities (milligram to gram scale). This technique utilizes air pressure to force the solvent through the column, speeding up the separation process compared to traditional gravity chromatography.

For compounds like this compound derivatives, silica gel is a common stationary phase. The choice of mobile phase (eluent) is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC). A solvent system, often a binary mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate, is selected to achieve good separation of the target compound from impurities. The crude sample is loaded onto the top of the silica gel column, and the eluent is passed through under pressure. Fractions are collected sequentially and analyzed by TLC to identify those containing the purified product. For ionizable compounds, reversed-phase flash chromatography using a C18 stationary phase and buffered mobile phases may be employed to achieve better separation and recovery.

Silica Gel Column Chromatography

Standard silica gel column chromatography remains a fundamental and widely used purification technique in organic synthesis. It operates on the principle of differential adsorption of compounds to the polar silica gel stationary phase. Nonpolar compounds travel through the column more quickly, while polar compounds are retained longer.

In the purification of this compound and its analogs, the crude product is typically dissolved in a minimal amount of solvent and applied to the top of a column packed with silica gel in a nonpolar solvent. The polarity of the eluent, such as a hexane/ethyl acetate mixture, is gradually increased to elute compounds of increasing polarity. For instance, a reaction product might be purified using a solvent gradient from 100% dichloromethane (B109758) (DCM) to a mixture of DCM and methanol (e.g., 20:1) to separate the desired product from starting materials and byproducts. nih.gov The progress of the separation is monitored by collecting fractions and analyzing them via TLC.

In Vitro Biological Assay Methodologies

To assess the therapeutic potential of derivatives of this compound, various in vitro biological assays are conducted. These assays provide initial data on the cellular permeability and enzyme-inhibiting activity of the compounds.

Cellular Permeability Assays (e.g., Caco-2 Permeability Assay)

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of potential drug candidates. merckmillipore.combiocompare.com The assay utilizes Caco-2 cells, a human colon adenocarcinoma cell line, which, when grown on semipermeable filter supports, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal epithelial barrier. merckmillipore.combiocompare.com

The assay measures the rate of transport of a compound from the apical (AP) side (representing the intestinal lumen) to the basolateral (BL) side (representing the blood) and vice versa. The apparent permeability coefficient (Papp), is calculated to quantify the permeability. A high AP-to-BL Papp value suggests good potential for oral absorption. The BL-to-AP transport is also measured to determine the efflux ratio (ER), which indicates if the compound is a substrate for efflux transporters.

| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) |

|---|---|---|---|

| Derivative 1 | 15.2 | 18.1 | 1.2 |

| Derivative 2 | 2.5 | 20.5 | 8.2 |

| Derivative 3 | 25.8 | 24.9 | 1.0 |

| Atenolol (Low Permeability Control) | 0.2 | 0.4 | 2.0 |

| Propranolol (High Permeability Control) | 22.5 | 20.1 | 0.9 |

Intracellular Enzyme Inhibition Assays (e.g., CosT Cellular Assay for PTP1B)

To determine if a compound can inhibit a target enzyme within a cellular environment, intracellular enzyme inhibition assays are performed. For a target like Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in insulin signaling pathways, a whole-cell assay provides more biologically relevant data than a simple biochemical assay. nih.gov

While a specific "CosT" assay is not broadly detailed in standard literature, a representative cellular assay for PTP1B inhibition involves using a cell line that overexpresses the enzyme. These cells are treated with various concentrations of the test compound (e.g., a derivative of this compound). After an incubation period, the cells are lysed, and the activity of PTP1B is measured, often by assessing the phosphorylation status of a known PTP1B substrate. nih.gov Alternatively, a downstream functional consequence of PTP1B inhibition, such as a change in cell viability, adhesion, or the phosphorylation of signaling proteins, can be quantified. nih.govnih.gov The results are used to determine the half-maximal inhibitory concentration (IC50) of the compound in a cellular context, which represents the concentration required to reduce the enzyme's activity by 50%. nih.gov

| Compound | Cellular PTP1B Inhibition IC₅₀ (µM) |

|---|---|

| Derivative 1 | 5.8 |

| Derivative 2 | 12.3 |

| Derivative 3 | 0.9 |

| Suramin (Control Inhibitor) | 8.5 |

Computational Chemistry and Modeling Studies

Prediction of Reactivity and Regioselectivity

The reactivity and regioselectivity of 4-fluoro-3-iodobenzaldehyde are dictated by the electronic properties of its substituents: the electron-withdrawing aldehyde group (-CHO) and the halogen atoms (fluoro- and iodo-). Computational methods, particularly those based on Density Functional Theory (DFT), are employed to visualize these electronic effects.

One of the most common tools for this purpose is the Molecular Electrostatic Potential (MEP) map . The MEP map illustrates the charge distribution across a molecule, providing a guide to its reactive sites. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show the following features:

Electrophilic Sites: The most electron-deficient areas (positive potential) would be located around the hydrogen atom of the aldehyde group and, to a lesser extent, the carbon atoms of the aromatic ring, particularly those influenced by the electron-withdrawing effects of the substituents.

Nucleophilic Sites: The most electron-rich region (negative potential) is invariably the oxygen atom of the carbonyl group, making it a primary site for protonation and attack by nucleophiles. The fluorine and iodine atoms also possess lone pairs, contributing to localized electron-rich areas.

The interplay of the inductive and resonance effects of the substituents determines the precise regioselectivity of reactions. The aldehyde group is a meta-director and deactivating for electrophilic aromatic substitution. The fluorine atom is an ortho-, para-director but deactivating, while the iodine atom is also an ortho-, para-director and deactivating. Computational analysis of frontier molecular orbitals (HOMO and LUMO) can further refine predictions about where electrophilic and nucleophilic attacks are most likely to occur.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.govjetir.org Although no specific QSAR studies featuring this compound as a parent compound were identified in the reviewed literature, the principles of QSAR are highly applicable to its derivatives in the context of drug design. researchgate.netdrugdesign.org

A hypothetical QSAR study on a series of derivatives made from this compound would involve several key steps:

Dataset Assembly: A series of compounds derived from this compound would be synthesized and their biological activity (e.g., enzyme inhibition, receptor binding affinity) would be measured experimentally. jmaterenvironsci.com

Descriptor Calculation: For each molecule in the series, a set of numerical values, known as molecular descriptors, would be calculated. These descriptors quantify various aspects of the molecular structure.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates the descriptors to the biological activity. jmaterenvironsci.comduke.edu

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques. biointerfaceresearch.com

The goal is to create a predictive model that can estimate the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. jetir.org

| Descriptor Type | Examples | Relevance to this compound Derivatives |

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Describes the electronic environment, crucial for electrostatic and covalent interactions with a biological target. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Defines the size and shape of the molecule, which is critical for fitting into a receptor's binding pocket. |

| Hydrophobic | LogP (Partition coefficient) | Quantifies the lipophilicity of the molecule, affecting its ability to cross cell membranes and its binding to hydrophobic pockets. |

| Topological | Connectivity indices, Wiener index | Encodes information about the branching and connectivity of the molecular structure. |

Such studies on other substituted benzaldehydes have successfully created predictive models for activities like phenoloxidase inhibition, demonstrating the utility of the QSAR approach for this class of compounds. nih.gov

In Silico Lipophilicity Prediction (e.g., WLOGP, MLOGP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical property in drug discovery. It influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. In silico prediction methods provide rapid estimation of logP, with various algorithms developed based on different theoretical principles. nih.gov

WLOGP: This is an atom-based method where the logP value is calculated by summing the contributions of individual atoms, based on a large dataset of known logP values.

MLOGP: This method is based on topological descriptors and considers the contributions of 13 molecular descriptors, including atom types and connectivity.

Another widely used atom-based prediction method is XLogP3 . This algorithm calculates logP by summing the contributions of constituent atoms and applying correction factors for intramolecular interactions. The PubChem database provides a computed XLogP3-AA value for this compound. nih.gov

| Prediction Method | Predicted Value | Description |

| XLogP3-AA | 2.1 | An atom-additive method that includes corrections for various intramolecular effects. nih.gov |

| WLOGP | N/A | Atom-based method relying on the contributions of each atom type. |

| MLOGP | N/A | A topology-based method using molecular descriptors. |

Note: N/A indicates that specific predicted values from these methods were not available in the cited literature. The SwissADME web tool can be used for their calculation. nih.govswissadme.ch

The predicted logP value of 2.1 suggests that this compound has moderate lipophilicity, a property often sought in drug candidates to balance aqueous solubility with membrane permeability. nih.gov

Molecular Docking and Ligand-Protein Interaction Studies (in context of medicinal applications)